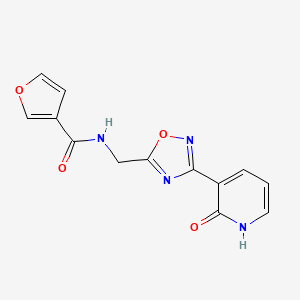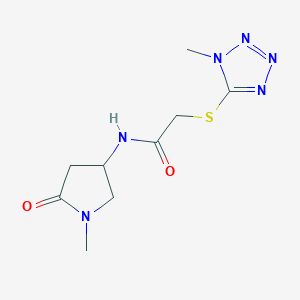
叔丁基(R)-(2-(叔丁氧基)-1-氰乙基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate” is a carbamate derivative. Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .
Synthesis Analysis
The synthesis of carbamates like “tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate” often involves the reaction with di-tert-butyl dicarbonate and sodium azide, leading to the formation of the corresponding acyl azides . These then undergo a Curtius rearrangement, in the presence of tetrabutylammonium bromide and zinc(II) triflate, providing carbamates through trapping of the isocyanate intermediate .Molecular Structure Analysis
The molecular structure of “tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate” is related to amide-ester hybrid features . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors . They can participate in hydrogen bonding through the carboxyl group and the backbone NH .科学研究应用
药物化学
在药物化学中,氨基甲酸酯基团是许多已获批准药物和前药中重要的结构单元 。它们被设计为通过氨基甲酸酯部分与药物靶标相互作用,提供稳定性并促进细胞膜渗透。该化合物形成稳定、生物活性分子的能力使其在开发新的治疗剂方面具有价值。
材料科学
在材料科学中,叔丁基氨基甲酸酯用于合成四取代吡咯,这些吡咯在 C-3 位被酯基或酮基官能化 。这些化合物在创造具有特定电子和结构特性的新材料方面具有潜在的应用。
环境科学
氨基甲酸酯因其对环境的影响和降解而受到研究。 对多晶型物的研究,如叔丁基 (2-氨基苯基) 氨基甲酸酯,可以提供对这些化合物环境行为的见解 .
生物化学
氨基甲酸酯用作肽合成中的保护基团,肽合成是生物化学中的一个基本过程。 它们在合成过程中保护官能团免受不必要的反应,确保最终肽的正确结构 .
药理学
研究叔丁基氨基甲酸酯的酶动力学拆分以生产手性中间体,这些中间体对于制造对映体纯的药物至关重要 。该过程对于生产具有特定预期效果和最小副作用的药物至关重要。
分析化学
在分析化学中,叔丁基氨基甲酸酯用于晶体学研究分子结构和相互作用。 识别新的多晶型物可以更好地了解该化合物的性质和反应性 .
手性化合物的合成
作用机制
Target of Action
The primary target of the compound tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate, also known as Carbamic acid, N-[(1R)-1-cyano-2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester, is the amino group in organic compounds . This compound is used as a protecting group for amines in the synthesis of various organic compounds .
Mode of Action
tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate interacts with its targets, the amino groups, by forming a carbamate linkage . This linkage is stable under most conditions, protecting the amino group from unwanted reactions during the synthesis process . The compound can be removed from the amino group under acidic conditions, allowing the amino group to participate in subsequent reactions .
Biochemical Pathways
The compound tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate affects the biochemical pathways involved in the synthesis of organic compounds . By protecting the amino group, it prevents unwanted side reactions, ensuring the correct pathway is followed for the synthesis of the desired compound .
Result of Action
The result of the action of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate is the successful synthesis of organic compounds with protected amino groups . This allows for the synthesis of complex organic compounds with multiple functional groups, as the amino group can be selectively deprotected when needed .
Action Environment
The action of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate is influenced by environmental factors such as pH and temperature . The compound is stable under most conditions, but can be removed from the amino group under acidic conditions . Therefore, the pH of the reaction environment can significantly influence the efficacy of this compound as a protecting group . Additionally, the stability of this compound may be affected by extreme temperatures .
生化分析
Biochemical Properties
tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate: plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating or inhibiting their activity. For instance, it has been used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . The compound’s interactions with enzymes often involve the formation of stable intermediates, which can be crucial for the synthesis of complex organic molecules. The nature of these interactions is typically characterized by the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex.
Cellular Effects
The effects of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability of certain proteins within the cell, leading to changes in their activity and function . Additionally, the compound can modulate the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes . For instance, the compound’s interaction with enzymes can lead to the formation of stable enzyme-inhibitor complexes, which prevent the enzyme from catalyzing its substrate. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity or gene expression. At high doses, the compound can become toxic, leading to adverse effects on cellular function and overall health . Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific dosage levels. It is crucial to carefully control the dosage in experimental studies to avoid potential toxicity.
Metabolic Pathways
tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate: is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence the levels of metabolites within the cell, thereby affecting the overall metabolic flux . For example, it has been shown to interact with enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids and their derivatives. These interactions can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The localization and accumulation of the compound are influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the presence of specific functional groups on the compound can facilitate its transport to the mitochondria or endoplasmic reticulum, where it can interact with target biomolecules. The subcellular localization of the compound can significantly influence its efficacy and overall biological activity.
属性
IUPAC Name |
tert-butyl N-[(1R)-1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)16-8-9(7-13)14-10(15)17-12(4,5)6/h9H,8H2,1-6H3,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJOECCNWILPJF-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C#N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C#N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2575536.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2575539.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2575542.png)


![dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate](/img/structure/B2575547.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2575550.png)
![1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B2575551.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2575554.png)

